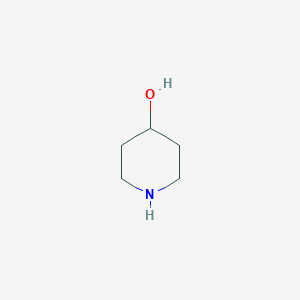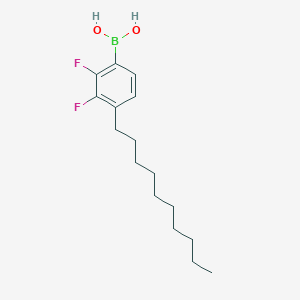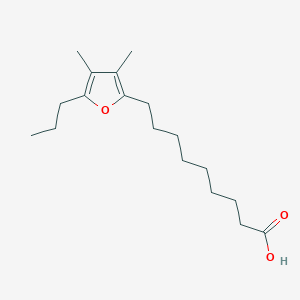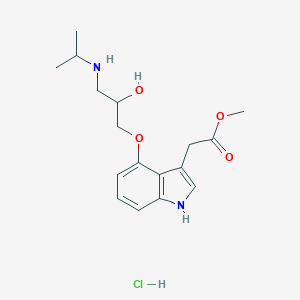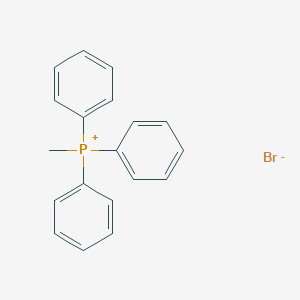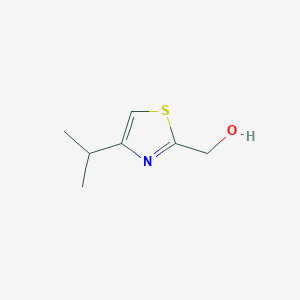
(4-Isopropylthiazol-2-yl)methanol
Vue d'ensemble
Description
(4-Isopropylthiazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-isopropylthiazol-2-yl)ethanol or ITZ. It is a colorless liquid with a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol.
Mécanisme D'action
The mechanism of action of (4-Isopropylthiazol-2-yl)methanol is not fully understood. However, studies have suggested that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that (4-Isopropylthiazol-2-yl)methanol has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. In addition, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Isopropylthiazol-2-yl)methanol in lab experiments is its potential as a chiral auxiliary in organic synthesis. It may also have applications in antimicrobial and anti-inflammatory drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on (4-Isopropylthiazol-2-yl)methanol. One area of interest is its potential use in developing new antimicrobial and anti-inflammatory drugs. It may also have applications in other fields, such as agriculture and food preservation. Further studies are needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
(4-Isopropylthiazol-2-yl)methanol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Propriétés
Numéro CAS |
156589-83-2 |
|---|---|
Nom du produit |
(4-Isopropylthiazol-2-yl)methanol |
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
(4-propan-2-yl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3 |
Clé InChI |
YJTSEYDGJPGJPR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)CO |
SMILES canonique |
CC(C)C1=CSC(=N1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

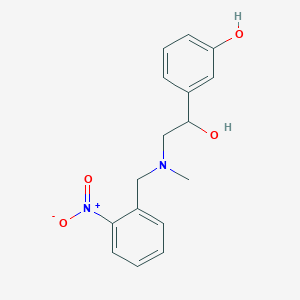
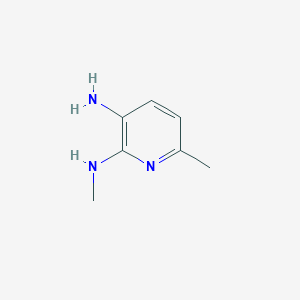

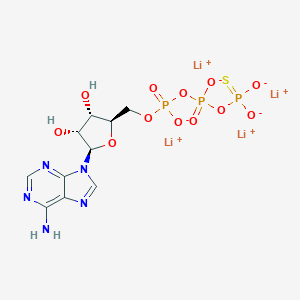


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
